Avosentan-d3 is derived from the natural compound avosentan, which itself is synthesized through various chemical reactions. The compound's development is rooted in research aimed at understanding the role of endothelin in kidney function and disease.
Avosentan-d3 falls under the class of endothelin receptor antagonists. These compounds are designed to inhibit the action of endothelin, a potent vasoconstrictor involved in various physiological processes, particularly in the cardiovascular and renal systems.
The synthesis of Avosentan-d3 involves several key steps, typically starting from simpler organic precursors. The synthetic route often includes:
Avosentan-d3 has a complex molecular structure characterized by multiple rings and functional groups that confer its biological activity. The specific arrangement of atoms allows it to interact selectively with the endothelin A receptor.
Avosentan-d3 participates in various chemical reactions during its synthesis and potential degradation pathways. Key reactions include:
The reaction conditions (temperature, pressure, solvent choice) play a significant role in determining the efficiency and selectivity of these reactions. For example, controlling pH during hydrolysis can prevent unwanted side reactions.
Avosentan-d3 functions by blocking the endothelin A receptor, thereby inhibiting the action of endothelin-1, which is known to contribute to vasoconstriction and increased blood pressure. This mechanism leads to:
Clinical studies have shown that avosentan significantly reduces albuminuria in patients with diabetic nephropathy, indicating its effectiveness in modulating renal outcomes.
Avosentan-d3 has potential applications in various fields:
Avosentan-d3 is a deuterated analog of the endothelin receptor antagonist avosentan (SPP301), where three hydrogen atoms (³H) are replaced by deuterium (²H) at specific molecular positions. The parent compound, avosentan, has the chemical name N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine and a molecular weight of 479.13 g/mol [8]. Deuterium incorporation increases the molecular mass to approximately 482.16 g/mol, confirmed via high-resolution mass spectrometry (HRMS) with a characteristic [M+H]⁺ peak at m/z 483.17 [8].
The isotopic labeling targets metabolically vulnerable sites, typically the methyl group (-CH₃) on the thiazole ring or methoxy substituents (-OCH₃). Nuclear Magnetic Resonance (NMR) spectroscopy validates deuterium placement:
Table 1: Structural Data for Avosentan-d3
Property | Avosentan | Avosentan-d3 |
---|---|---|
Molecular Formula | C₂₃H₂₁N₅O₅S | C₂₃H₁₈D₃N₅O₅S |
Molecular Weight (g/mol) | 479.13 | 482.16 |
Key Deuterium Sites | — | Methyl or Methoxy Groups |
Isotopic Purity | — | ≥99% |
SMILES | COc1nc(nc(c1Oc1ccccc1OC)NS(=O)(=O)c1ccc(cn1)C)c1ccncc1 | Modified with [2H]C or [2H]OC |
Synthesis of avosentan-d3 employs hydrogen-deuterium (H-D) exchange or de novo synthesis using deuterated building blocks:
H-D Exchange Catalysis
De Novo Synthesis
A preferred method ensures precise deuterium placement:1. Deuterated Intermediates:- Synthesis of 4-(methyl-d₃)thiazol-2-amine via reaction of deuterated acetonitrile (CD₃CN) with bromine and thiourea.2. Coupling Reaction:- Condensation with 6-methoxy-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-amine under Mitsunobu conditions.3. Purification:- Chromatography (HPLC) yields avosentan-d3 with chemical purity >98% [8].
Table 2: Synthesis Methods for Avosentan-d3
Method | Deuterium Incorporation | Yield | Advantages/Limitations |
---|---|---|---|
H-D Exchange | 95–98% | 60–70% | Rapid; potential side reactions |
De Novo Synthesis | >99% | 45–50% | Regioselective; lower yield |
Avosentan-d3 exhibits enhanced metabolic stability compared to non-deuterated avosentan due to the kinetic isotope effect (KIE), where C-D bonds resist enzymatic cleavage more effectively than C-H bonds.
In Vitro Metabolic Stability
Chemical Stability
Table 3: Stability Metrics of Avosentan-d3
Condition | Avosentan Half-life | Avosentan-d3 Half-life | Major Degradants |
---|---|---|---|
Human Liver Microsomes | 18 min | 45 min | Hydroxylated metabolites |
pH 7.4 Buffer | >48 h | >48 h | None detected |
Acidic pH (1.2) | 2.5 h | 2.8 h | Sulfonamide-cleaved products |
Impact of Deuterium on Pharmacodynamics
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7